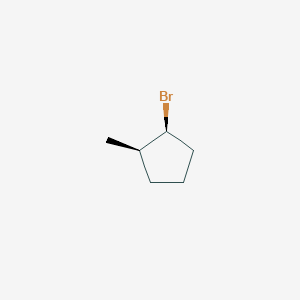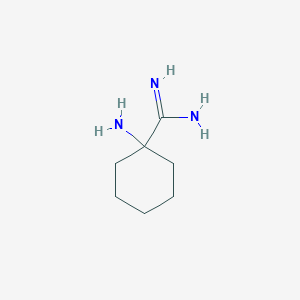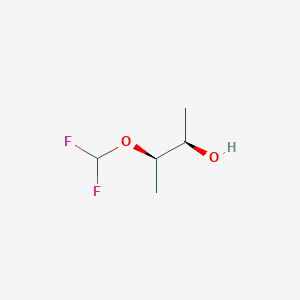![molecular formula C11H16ClF2N B13502008 2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride](/img/structure/B13502008.png)
2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride is a chemical compound with the molecular formula C11H16ClF2N and a molecular weight of 235.7 g/mol . This compound is characterized by its unique spiro structure, which includes an ethynyl group and two fluorine atoms. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the spiro compound: The initial step involves the formation of the spiro compound through a cyclization reaction.
Introduction of the ethynyl group: The ethynyl group is introduced via a Sonogashira coupling reaction, which typically involves the use of palladium catalysts and copper co-catalysts.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Des Réactions Chimiques
2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, leading to the formation of various substituted derivatives.
Addition: The ethynyl group can undergo addition reactions with halogens or hydrogen halides, forming dihalo or halo derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, Selectfluor, potassium permanganate, chromium trioxide, lithium aluminum hydride, and sodium borohydride .
Applications De Recherche Scientifique
2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of biological processes and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, affecting their function and activity. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .
Comparaison Avec Des Composés Similaires
2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride can be compared with other similar compounds, such as:
7,7-Difluorospiro[3.5]nonan-2-one: This compound lacks the ethynyl and amine groups, making it less reactive in certain chemical reactions.
2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-amine: This compound is similar but does not include the hydrochloride salt, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its combination of the ethynyl group, fluorine atoms, and amine group, which confer distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C11H16ClF2N |
|---|---|
Poids moléculaire |
235.70 g/mol |
Nom IUPAC |
2-ethynyl-7,7-difluorospiro[3.5]nonan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15F2N.ClH/c1-2-10(14)7-9(8-10)3-5-11(12,13)6-4-9;/h1H,3-8,14H2;1H |
Clé InChI |
WNYOOUPTUPJGJP-UHFFFAOYSA-N |
SMILES canonique |
C#CC1(CC2(C1)CCC(CC2)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



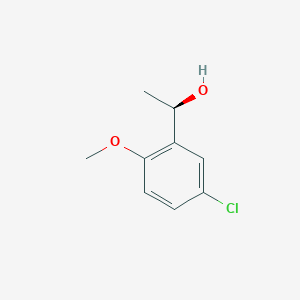
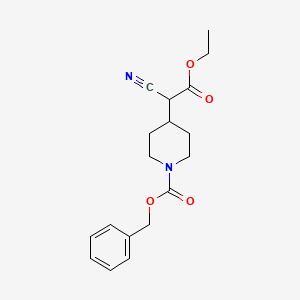
![Pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13501933.png)


